molecular formula C3H9NO4S B8039182 1-Amino-2-propyl sulfate CAS No. 114080-82-9

1-Amino-2-propyl sulfate

Cat. No.: B8039182
CAS No.: 114080-82-9
M. Wt: 155.18 g/mol
InChI Key: FUJGHFAISHTYGC-UHFFFAOYSA-N
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Description

1-Amino-2-propyl sulfate is a high-purity, research-grade amino sulfate compound of interest in chemical and biochemical research. Compounds in this class, characterized by the presence of both an amino functional group and a sulfate ester moiety, are often investigated as synthetic intermediates or for their potential biomimetic properties. Researchers value such molecules for developing novel drug delivery systems. For instance, polypeptide-based delivery systems are a major area of focus for their ability to form various architectures and their biocompatibility . The primary amine group can serve as a site for further chemical modification or conjugation, potentially enabling the compound to be incorporated into larger, complex structures. Similarly, the sulfate group can contribute to the hydrophilicity and overall charge of the molecule, influencing its solubility and interaction with biological membranes. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-aminopropan-2-yl hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C3H9NO4S/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJGHFAISHTYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(CN)OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50275943, DTXSID10862474
Record name 1-Amino-2-propyl sulfate
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Record name 1-Aminopropan-2-yl hydrogen sulfate
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Molecular Weight

155.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

926-25-0, 114080-82-9
Record name 2-Propanol, 1-amino-, 2-(hydrogen sulfate)
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Record name 2-Propanol, 1-amino-, 2-(hydrogen sulfate)
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Record name 1-Amino-2-propyl sulfate
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Record name 2-Propanol, 1-amino-, 2-(hydrogen sulfate)
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Record name 1-Amino-2-propyl sulfate
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Record name 1-Aminopropan-2-yl hydrogen sulfate
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Record name 2-ammonio-1-methylethyl sulphate
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Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows a two-step mechanism:

  • Protonation : Sulfuric acid protonates the hydroxyl oxygen of 1-amino-2-propanol, enhancing its electrophilicity.

  • Nucleophilic Attack : The deprotonated bisulfate ion (HSO₄⁻) attacks the electrophilic carbon adjacent to the hydroxyl group, displacing water and forming the sulfate ester.

The stoichiometric ratio of 1-amino-2-propanol to sulfuric acid is critical. Industrial protocols typically use a 1:1 molar ratio to minimize side reactions such as sulfamation (reaction with the amino group) or over-sulfation. Excess sulfuric acid may lead to decomposition, necessitating careful titration during acid addition.

Reaction Conditions

  • Temperature : Maintained at 0–5°C during acid addition to mitigate exothermic side reactions.

  • Solvent System : Anhydrous conditions are preferred; however, small quantities of 2-propanol or diethyl ether may be used to improve solubility.

  • Reaction Time : 4–6 hours under vigorous stirring to ensure complete conversion.

Purification and Isolation Techniques

Post-synthesis purification is essential to remove unreacted starting materials, acidic byproducts, and inorganic salts.

Neutralization and Extraction

  • The crude product is neutralized with aqueous sodium bicarbonate (pH 6.5–7.0) to precipitate excess sulfuric acid as sodium sulfate.

  • The aqueous layer is extracted with ethyl acetate or dichloromethane (3 × 50 mL), and the organic phases are combined and dried over anhydrous magnesium sulfate.

Crystallization and Drying

  • The solvent is removed under reduced pressure, yielding a viscous oil.

  • Recrystallization from cold ethanol (95%) produces white crystalline solids with ≥95% purity.

  • Final drying under vacuum (20 mmHg, 24 hours) ensures residual solvent removal.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 3.80–3.75 (m, 1H, CHOSO₃⁻), 3.10–2.95 (m, 2H, CH₂NH₂), 1.35 (d, J = 6.4 Hz, 3H, CH₃).

  • IR (KBr): 1250 cm⁻¹ (S=O asymmetric stretch), 1050 cm⁻¹ (S–O–C ester linkage), 3350 cm⁻¹ (N–H stretch).

Mass Spectrometry

  • ESI-MS (positive mode): m/z 156.03 [M+H]⁺, consistent with the molecular formula C₃H₉NO₄S.

Optimization and Challenges

Side Reactions and Mitigation

  • Sulfamation : Competing reaction between the amino group and sulfuric acid, reduced by maintaining low temperatures (0–5°C) and using protective gases (N₂/Ar).

  • Hydrolysis : The sulfate ester bond is susceptible to hydrolysis in aqueous media. Storage under anhydrous conditions at –20°C is recommended.

Yield Enhancement Strategies

  • Catalytic Additives : Trace amounts of p-toluenesulfonic acid (0.5 mol%) accelerate reaction kinetics without promoting side reactions.

  • Stepwise Acid Addition : Gradual addition of sulfuric acid (0.1 mL/min) improves control over exothermicity.

Industrial and Research Applications

Scale-Up Considerations

  • Pilot-scale reactions (≥1 kg) employ jacketed reactors with cryogenic cooling systems to maintain temperature control.

  • Continuous flow systems have been explored to enhance mixing efficiency and reduce reaction time.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Direct Sulfation78–8295–98Simplicity, low cost
Enzymatic Sulfation65–7090–92Eco-friendly, mild conditions

Chemical Reactions Analysis

1-Amino-2-propyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate or hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Halides, hydroxides, or amines.

Major Products Formed:

Scientific Research Applications

1-Amino-2-propyl sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic applications, including as a drug intermediate.

    Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-amino-2-propyl sulfate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the amino group participates in the reaction. Additionally, the sulfate group can undergo hydrolysis, releasing sulfate ions that can participate in various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Sulfate Esters

Ceftolozane Sulfate
  • Structure : A β-lactam antibiotic with a sulfate group attached to a bicyclic core (Figure 1 in ).
  • Key Differences: Unlike 1-amino-2-propyl sulfate, ceftolozane sulfate is a complex heterocyclic compound with clinical use against Gram-negative bacterial infections .
  • Applications : Pharmaceutical (antibiotic), highlighting the role of sulfates in enhancing drug solubility.
Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)
  • Structure : Sodium salt of an unsaturated sulfonic acid (vinyl sulfonate).
  • Key Differences: Contains a sulfonate (-SO₃⁻) group instead of a sulfate ester (-OSO₃⁻), making it resistant to hydrolysis. Used as a reactive monomer in polymer chemistry .

Aromatic Sulfate Derivatives

o-Aminophenyl Sulfates
  • Structure: Aromatic ring with adjacent amino and sulfate groups.
  • Key Differences: Aromatic sulfates exhibit greater resonance stabilization but lower water solubility compared to aliphatic analogs like this compound. Studied for their metabolic roles in detoxification pathways .
2-Amino-benzene-sulfonate Derivatives
  • Structure: Benzene ring with amino and sulfonate groups (e.g., 2-amino-3-ethyl-thiazole-3-iodine tosylate).
  • Key Differences : Sulfonates (-SO₃⁻) are more stable than sulfates (-OSO₃⁻) under acidic conditions. These compounds are often used as intermediates in dye and pharmaceutical synthesis .

Amino Alcohol Derivatives

(R)-2-Amino-2-cyclopropylethanol Hydrochloride
  • Structure: Cyclopropane-containing amino alcohol with a hydrochloride counterion.
  • Key Differences: Lacks a sulfate group but shares the amino alcohol backbone. Used in chiral synthesis due to its rigid cyclopropane ring .
1-Amino-2-naphthol Hydrochloride
  • Structure: Naphthalene backbone with amino and hydroxyl groups.
  • Key Differences: The aromatic system confers fluorescence properties, making it useful in analytical chemistry.

Comparative Analysis Table

Compound CAS Number Formula Key Features Applications Reference
This compound 926-25-0 C₃H₉NO₄S Aliphatic amino sulfate ester Potential organic synthesis
Ceftolozane sulfate Not provided Complex β-lactam antibiotic with sulfate Bacterial infections
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₅NaO₃S Vinyl sulfonate monomer Polymer chemistry
o-Aminophenyl sulfate Not provided C₆H₇NO₄S Aromatic amino sulfate Metabolic studies
2-Amino-benzene-sulfonate Varies Varies Aromatic sulfonate Dye/pharmaceutical intermediates

Research Findings and Functional Insights

  • Stability: Sulfate esters (e.g., this compound) are prone to hydrolysis under acidic or alkaline conditions, unlike sulfonates .
  • Solubility : Aliphatic sulfates generally exhibit higher water solubility than aromatic derivatives due to reduced hydrophobic interactions .
  • Biological Relevance : Sulfated compounds like acharan sulfate and ceftolozane sulfate demonstrate the importance of sulfation in enhancing bioactivity and solubility .

Biological Activity

1-Amino-2-propyl sulfate (CAS Number: 98985) is a sulfate derivative of an amino alcohol, which has garnered interest in various biological and chemical applications. This compound is recognized for its potential roles in biochemical processes and its implications in both pharmacological and toxicological contexts. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

This compound has the molecular formula C3H9NO4SC_3H_9NO_4S and is characterized by the presence of an amino group, a propyl chain, and a sulfate moiety. Its structure can be represented as follows:

H3N+CH2CH(CH3)OSO3\text{H}_3\text{N}^+\text{CH}_2\text{CH}(\text{CH}_3)\text{OSO}_3^-

This compound exhibits several biological activities that are primarily mediated through its interaction with cellular signaling pathways and transport mechanisms. Key mechanisms include:

  • Cellular Transport : Studies have shown that this compound is actively transported into cells, influencing various metabolic pathways. For instance, it has been observed to affect the uptake of choline sulfate in plant roots, indicating a potential role in nutrient transport systems .
  • Enzymatic Interactions : The compound may act as a substrate or inhibitor for specific enzymes involved in amino acid metabolism, although detailed enzymatic pathways remain to be fully elucidated.

Toxicological Profile

The safety and toxicity profile of this compound has been assessed in several studies. It is crucial to understand the compound's potential adverse effects when used in various applications:

  • Cytotoxicity : In vitro studies have indicated that high concentrations of this compound can lead to cytotoxic effects on mammalian cell lines. The mechanism appears to involve oxidative stress pathways and apoptosis induction.
  • Genotoxicity : Preliminary assessments suggest that this compound may exhibit genotoxic properties under certain conditions, warranting further investigation into its long-term effects on genetic material.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Choline Sulfate Transport in Barley Roots : A significant study demonstrated that barley roots actively transport choline sulfate, with implications for understanding nutrient uptake mechanisms in plants . This suggests a broader role for this compound in plant physiology.
  • Cytotoxic Effects on Cancer Cell Lines : Research examining the cytotoxic effects of various sulfated compounds found that this compound induced cell death in specific cancer cell lines at elevated concentrations. The study highlighted the need for careful dosage regulation when considering therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeDescriptionFindings/Implications
Cellular TransportActive transport mechanismsInfluences nutrient uptake in plant systems
CytotoxicityInduces cell death at high concentrationsPotential therapeutic applications with caution
GenotoxicityPossible DNA damage under certain conditionsRequires further investigation for safety assessments

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-2-propyl sulfate
Reactant of Route 2
1-Amino-2-propyl sulfate

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